5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole

Catalog No.
S6633803
CAS No.
1165931-71-4
M.F
C12H11BrN2O
M. Wt
279.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole

CAS Number

1165931-71-4

Product Name

5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole

IUPAC Name

5-[(4-bromophenyl)methyl]-3-cyclopropyl-1,2,4-oxadiazole

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

InChI

InChI=1S/C12H11BrN2O/c13-10-5-1-8(2-6-10)7-11-14-12(15-16-11)9-3-4-9/h1-2,5-6,9H,3-4,7H2

InChI Key

JNEOPLJNLGDIGR-UHFFFAOYSA-N

SMILES

C1CC1C2=NOC(=N2)CC3=CC=C(C=C3)Br

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=C(C=C3)Br
  • Pharmacology

    The 1,2,4-oxadiazole ring is a common pharmacophore (a structural feature responsible for biological activity) found in various drugs. Research on other 1,2,4-oxadiazole containing molecules suggests potential antimicrobial , anticonvulsant and antitumor activities . The presence of the cyclopropyl group and the bromophenyl moiety could further modify these activities, making 5-(4-Bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole a candidate for investigation in these areas.

  • Material Science

    Heterocyclic compounds containing the 1,2,4-oxadiazole ring can exhibit interesting properties such as thermal stability and nonlinear optical properties . The introduction of the bulky bromophenyl group could potentially influence these properties, making 5-(4-Bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole a candidate for study in material science applications.

5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of a 1,2,4-oxadiazole ring, which is fused with a cyclopropyl group and a bromobenzyl substituent. Its molecular formula is C13H12BrN3OC_{13}H_{12}BrN_3O and it has a molecular weight of approximately 279.13 g/mol. The compound is recognized for its structural uniqueness, particularly the combination of the bromobenzyl moiety and the cyclopropyl group, which may influence its chemical reactivity and biological activity.

The chemical behavior of 5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole can be influenced by its functional groups. The oxadiazole ring is known for its electrophilic properties, making it susceptible to nucleophilic attack. Potential reactions include:

  • Nucleophilic substitution: The bromine atom in the bromobenzyl group can undergo nucleophilic substitution reactions.
  • Cyclization reactions: The compound can participate in cyclization reactions with other nucleophiles, potentially forming more complex heterocycles.
  • Oxidation and reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.

Compounds containing the oxadiazole moiety have been extensively studied for their biological activities. 5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole exhibits potential pharmacological properties, including:

  • Antimicrobial activity: Similar oxadiazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer properties: Some studies suggest that oxadiazoles can induce apoptosis in cancer cell lines by modulating pathways involving p53 and caspase activation .
  • Anti-inflammatory effects: Certain derivatives have been noted for their ability to reduce inflammation in vitro.

The synthesis of 5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole can be achieved through several methods:

  • Condensation reactions: The synthesis may involve the condensation of appropriate hydrazides with carboxylic acids or their derivatives.
  • Cyclization from acylhydrazones: Using acylhydrazones derived from 4-bromobenzyl compounds and cyclopropyl-containing substrates can lead to the formation of the oxadiazole ring.
  • Electrocyclization: This method involves heating semicarbazones or thiosemicarbazones in the presence of oxidizing agents to facilitate cyclization into the oxadiazole structure .

5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole finds potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Material science: Its unique structure may allow for applications in creating novel materials with specific electronic or optical properties.
  • Chemical research: It can be utilized as a building block in organic synthesis to create more complex compounds.

Interaction studies are crucial for understanding how 5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole interacts with biological targets. These studies typically involve:

  • Molecular docking: Computational methods to predict binding affinities with various receptors.
  • In vitro assays: Testing the compound's effects on cell lines to ascertain its biological activity and mechanism of action.
  • Structure-activity relationship analysis: Investigating how modifications to the structure influence biological efficacy.

Several compounds share structural similarities with 5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole. These include:

Compound NameStructure FeaturesUnique Characteristics
5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazoleChloromethyl group instead of bromobenzylLower reactivity due to chlorine
5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazoleBromophenyl instead of bromobenzylDifferent electronic properties affecting reactivity
5-(Benzyl)-3-cyclopropyl-1,2,4-oxadiazoleBenzyl group without brominePotentially reduced biological activity

The uniqueness of 5-(4-bromobenzyl)-3-cyclopropyl-1,2,4-oxadiazole lies in its specific combination of halogen substitution and cyclic structure which may enhance its biological activities compared to other similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

278.00548 g/mol

Monoisotopic Mass

278.00548 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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